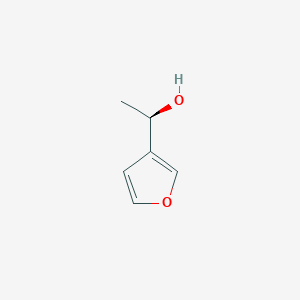

(1R)-1-(furan-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(Furan-3-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to an ethan-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(furan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(furan-3-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1R)-1-(furan-3-yl)ethan-1-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: (1R)-1-(Furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to (1R)-1-(furan-3-yl)ethan-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of this compound can yield (1R)-1-(furan-3-yl)ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: (1R)-1-(furan-3-yl)ethan-1-one.

Reduction: (1R)-1-(furan-3-yl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

(1R)-1-(furan-3-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation to (1R)-1-(furan-3-yl)ethan-1-one and substitution reactions, makes it valuable in organic synthesis.

Biology

Research has indicated that this compound possesses antimicrobial and anti-inflammatory properties :

- Antibacterial Activity :

-

In vitro studies demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus epidermidis 64 mg/L Enterococcus faecalis 8 mg/L Escherichia coli >512 mg/L - It significantly reduced biofilm formation by up to 97% in certain strains, indicating its potential as an anti-biofilm agent against multidrug-resistant bacteria .

-

In vitro studies demonstrated its effectiveness against various bacterial strains:

Medicine

The compound is being explored as a lead compound for new pharmaceuticals due to its diverse biological activities. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, making it a candidate for further therapeutic development .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and serves as a building block in the synthesis of polymers and other materials . Its versatility allows it to be incorporated into various chemical processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated low toxicity towards human blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 2: Synthesis of Complex Molecules

Research focused on the use of this compound as an intermediate in synthesizing complex natural products demonstrated its utility in organic chemistry. The compound was involved in multi-step synthesis processes that yielded biologically active compounds with potential pharmaceutical applications.

Mécanisme D'action

The mechanism of action of (1R)-1-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

(1R)-1-(Furan-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

(1R)-1-(Furan-2-yl)ethan-1-ol: Similar structure but with the furan ring attached at a different position.

(1R)-1-(Thiophen-3-yl)ethan-1-ol: Contains a thiophene ring instead of a furan ring.

(1R)-1-(Pyridin-3-yl)ethan-1-ol: Contains a pyridine ring instead of a furan ring.

Activité Biologique

(1R)-1-(furan-3-yl)ethan-1-ol, also known as furan-3-yl ethanol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antioxidant, and potential therapeutic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, which contributes to its unique reactivity and biological activity. The molecular formula is C6H6O2, with a molecular weight of approximately 110.11 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A comprehensive investigation into its efficacy against various bacterial strains has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 64 mg/L |

| Enterococcus faecalis | 8 mg/L |

| Escherichia coli | >512 mg/L |

In vitro assays demonstrated that this compound effectively reduced biofilm formation by up to 97% in certain strains, indicating its potential as an anti-biofilm agent against multidrug-resistant bacteria . Additionally, it exhibited low toxicity to human blood cells, suggesting a favorable safety profile for future therapeutic applications .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 23.58 |

| CUPRAC Assay | 14.85 |

These findings indicate that this compound has strong antioxidant properties, comparable to well-known antioxidants in the field .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The most notable activity was observed against Enterococcus faecalis with an MIC of 8 mg/L, showcasing its potential as an antimicrobial agent .

- Safety Profile : Evaluations through hemolytic assays indicated that this compound exhibits low toxicity levels, making it a suitable candidate for further development in medicinal applications .

- Phytochemical Potential : Research into the phytochemical properties of plants containing this compound has revealed its role in traditional medicine and potential therapeutic uses in treating infections and oxidative stress-related conditions .

Propriétés

IUPAC Name |

(1R)-1-(furan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.